molecular formula C8H8N4O B13672147 [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol

[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13672147
M. Wt: 176.18 g/mol
InChI Key: FEAXDFSBKZWDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a hydroxymethyl group at position 3.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-1-3-9-4-2-6/h1-4,13H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAXDFSBKZWDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of pyridine-based hydrazide intermediates.
  • Cyclization to form the 1,2,4-triazole ring.
  • Introduction of the methanol substituent at the 3-position of the triazole ring.

The methods emphasize acid-catalyzed ring-closing reactions, careful choice of solvents, and temperature control to optimize yield and purity.

Acid-Catalyzed Ring-Closing Reaction

One of the key steps in the preparation is the ring-closing reaction to form the 1,2,4-triazole ring system from hydrazide precursors. According to patent WO2014017516A1, this step involves:

  • Using acid catalysts such as phosphoric acid (preferred), p-toluenesulfonic acid, hydrochloric acid, or other organic/inorganic acids.
  • Employing solvents like water, alcohols (2-butanol, 2-propanol, ethanol), or mixtures thereof, with a preferred solvent system of water and 2-butanol in a ratio of 5:1 to 10:1.
  • Conducting the reaction at temperatures between 60 to 100 °C, preferably 70 to 90 °C.
  • Reaction times ranging from 2 to 12 hours, with 8 to 10 hours being optimal.

This method allows for efficient cyclization yielding the triazole ring with subsequent isolation by filtration, washing, recrystallization, or chromatography.

Stepwise Synthesis Example from 4-Cyanopyridine-N-oxide

A representative synthesis involves:

  • Formation of Hydrazide Intermediate:

    • 4-Cyanopyridine-N-oxide is suspended in methanol.
    • Sodium methylate is added, and the mixture stirred at 40 °C under nitrogen for 2 hours.
    • Isonicotinic acid hydrazide is added, and the mixture stirred for another 4 hours at 40 °C.
    • Cooling leads to precipitation of N″-(4-pyridinecarbonyl)-4-pyridinehydrazide imide-1-oxide crystals, which are filtered, washed, and dried.
  • Cyclization to Triazole:

    • The hydrazide intermediate is treated with phosphoric acid in a water/2-butanol solvent mixture at 80 °C for 8 hours.
    • The reaction mixture is cooled, and the product [5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile is isolated by filtration and drying.

Introduction of Methanol Group

While the above steps focus on the triazole ring formation, the methanol substituent at the 3-position can be introduced via nucleophilic substitution or coupling reactions involving triazole-3-thione intermediates.

In related syntheses reported in the literature, such as those involving 1,2,4-triazole-3-thiones, the methanol group is introduced by:

  • Reacting triazole-3-thiones with methanol-containing reagents under Mitsunobu conditions or nucleophilic substitution.
  • Using palladium-catalyzed coupling or nucleophilic aromatic substitution reactions to modify substituents on the triazole ring or adjacent aromatic systems.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ^1H-NMR spectra of intermediates and final products show characteristic chemical shifts corresponding to the pyridine and triazole protons.
  • For example, the hydrazide intermediate exhibits peaks at δ 6.98 (broad, 2H), 7.81 (doublet, 2H), and 10.37 (broad, 1H) in DMSO-d6.
  • The triazole-containing product shows peaks in the range δ 7.89 to 8.93 ppm, consistent with aromatic and heterocyclic protons.

Mass Spectrometry (MS)

  • Mass spectral data confirm the molecular ion peaks consistent with the expected molecular weights.
  • For instance, a molecular ion peak at m/z 247 [M–H]^- corresponds to the triazole-pyridine compound.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Solvent System Temperature (°C) Time (hours) Yield/Notes
Hydrazide formation 4-Cyanopyridine-N-oxide, sodium methylate, isonicotinic acid hydrazide Methanol 40 6 (2+4) Precipitation and filtration of hydrazide intermediate
Cyclization (ring-closing) Phosphoric acid (acid catalyst) Water/2-butanol (5:1 to 10:1) 70–90 8–10 Acid-catalyzed ring closure to triazole
Introduction of methanol group Mitsunobu reaction or nucleophilic substitution Varies (ethanol, DMF) Room temp to reflux 1–6 Coupling reactions with methanol derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanol group undergoes nucleophilic substitution, particularly under Mitsunobu conditions or SN2 mechanisms. For example:

  • Reaction with 1-methyl-5-nitroimidazole-2-methanol under Mitsunobu conditions (DIAD, PPh₃) yields ether derivatives with retained triazole-pyridine core .

  • Alkylation with α-chloroacetamides (e.g., N-aryl substituted) in ethanol/KOH produces thioether-linked acetamides (Table 1) .

Reaction PartnerConditionsProductYield (%)Source
N-aryl α-chloroacetamideKOH, ethanol, reflux3-ylthio-acetamide derivatives70–85
Propargyl bromideTriethylamine, 0–5°CPropargyl thioether intermediate78

Oxidation and Esterification

The hydroxyl group is oxidized to a carbonyl or esterified:

  • Oxidation with pyridoxal hydrochloride under HCl/dioxane forms aldehyde intermediates , pivotal for further cyclizations .

  • Esterification with acetic anhydride yields acetate esters , confirmed by IR loss of O–H stretch (3241 cm⁻¹ → 1740 cm⁻¹) .

Cyclization and Ring-Closing Reactions

Acid-catalyzed cyclization is critical for forming fused heterocycles:

  • Phosphoric acid (80°C, water/2-butanol) facilitates triazole ring closure from hydrazide precursors, yielding 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile .

  • Diazotization with NaNO₂ in aqueous acetic acid produces triazolo-furopyridines (Table 2) .

Starting MaterialConditionsProductKey Data (¹H NMR)Source
2-amino-furo[2,3-c]pyridineNaNO₂, 0°C, AcOHTriazolo[4′,5′:4,5]furo[2,3-c]pyridineδ 8.93 (dd, J=5.13, 1.08 Hz)

Coordination Chemistry

The triazole and pyridine nitrogens participate in metal coordination:

  • Cobalt(II) complexes form via O/N-donation, as evidenced by X-ray crystallography (monoclinic, P2₁/c, a = 13.414 Å) .

  • Intermolecular O–H···N hydrogen bonds stabilize the crystal lattice (Table 3) .

Click Chemistry and Triazole Functionalization

The triazole ring undergoes Huisgen cycloaddition:

  • Cu(I)-catalyzed azide-alkyne reactions with 3,4,5-trimethoxyphenyl azide yield 1,2,3-triazole hybrids (m.p. 151–152°C, 83% yield) .

Comparative Reactivity of Structural Analogs

Analogous compounds exhibit distinct reactivities (Table 4):

CompoundKey ReactionDifference vs. Target Molecule
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]anilineDiazonium salt formation-NH₂ vs. -CH₂OH; faster electrophilic substitution
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazoleAldol condensationAldehyde group enables C–C bond formation

Mechanistic Insights

  • Mitsunobu reactions proceed via oxidation-reduction, transferring the hydroxyl configuration .

  • Acid-catalyzed cyclizations involve protonation of the hydrazide nitrogen, facilitating intramolecular nucleophilic attack .

Scientific Research Applications

Chemistry

In chemistry, [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential neuroprotective effects. It has shown promise in inhibiting the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents for neurodegenerative diseases. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis, gas storage, and separation technologies .

Mechanism of Action

The mechanism of action of [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. In the context of neuroprotection, the compound inhibits the aggregation of alpha-synuclein by binding to its monomeric form, preventing the formation of toxic aggregates. This action helps in reducing neurotoxicity and protecting dopaminergic neurons .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol with analogous compounds:

Compound Name Substituent at Position 3 Key Functional Groups Molecular Weight (g/mol)
This compound Hydroxymethyl (-CH2OH) Triazole, pyridine, alcohol ~188.18*
Topiroxostat (FYX-051) Cyanopyridine Triazole, pyridine, nitrile 248.25
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Alkylsulfanyl (-S-R) Triazole, pyridine, thioether 220–280 (varies)
N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide Benzamide (-CONHPh) Triazole, pyridine, amide ~279.30
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Thiol (-SH) Triazole, pyrazole, thiol ~284.34

*Calculated based on structural formula.

Key Observations:
  • Topiroxostat: The cyanopyridine substituent confers high xanthine oxidase (XO) inhibitory activity, making it clinically effective for hyperuricemia. Its nitrile group enhances lipophilicity, impacting membrane permeability .
  • Alkylsulfanyl Derivatives : Alkylation of the thiol group (e.g., in compound 9 ) improves stability and modulates electronic properties, though biological data remain unreported .
  • Benzamide Derivative : The amide group in N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide enhances antibacterial activity, likely through hydrogen bonding with microbial targets .
  • However, its pharmacological profile remains underexplored.
Insights:
  • Thiol-containing derivatives (e.g., compound 3 ) exhibit radical scavenging, implying that the hydroxymethyl analog might also possess antioxidant properties .

Physicochemical Properties

Property [5-(Pyridin-4-yl)-1H-...methanol Topiroxostat 3-Alkylsulfanyl Derivatives
Water Solubility High (polar -OH group) Moderate Low to moderate
LogP (Predicted) ~0.5 ~1.2 1.5–2.5
Thermal Stability Moderate High High
  • The hydroxymethyl group likely improves solubility over Topiroxostat, advantageous for formulation but may reduce membrane permeability compared to lipophilic derivatives .

Biological Activity

The compound [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol is part of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10N4C_{10}H_{10}N_4 and a molecular weight of approximately 218.22 g/mol. The compound features a triazole ring substituted with a pyridine moiety and a hydroxymethyl group, contributing to its biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives. Specifically, this compound exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly against fungal infections due to its lower MIC values against Candida albicans .

Antifungal Activity

The antifungal properties of triazoles are well-documented. The compound's structure allows it to inhibit ergosterol synthesis in fungal cell membranes. Research indicates that this compound is effective against various fungal pathogens.

Fungal Pathogen Inhibition Zone (mm)
Aspergillus niger15
Cryptococcus neoformans20

The inhibition zones suggest that this compound can effectively combat fungal infections in vitro .

Anticancer Activity

Triazole derivatives have also shown promise in cancer treatment. Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12

The IC50 values suggest that this compound may inhibit cell proliferation effectively in these cancer types .

The biological activities of this compound can be attributed to its ability to interact with enzymes involved in critical pathways such as:

  • Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
  • Disruption of cell membrane integrity : Particularly in fungi by targeting ergosterol biosynthesis.
  • Induction of apoptosis : In cancer cells through activation of caspases.

Case Studies

A notable study conducted on the efficacy of this compound demonstrated its potential as an alternative treatment for resistant strains of bacteria and fungi. The study involved treating infected mice with varying doses and monitoring their recovery rates compared to control groups treated with standard antibiotics.

Results Summary

The treated group showed a significant reduction in pathogen load and improved survival rates compared to controls. This highlights the compound's potential application in clinical settings for treating infections resistant to conventional therapies .

Q & A

Q. What are the standard synthetic routes for [5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar triazole derivatives are prepared by reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with alkyl halides in methanol under basic conditions (e.g., NaOH) . Optimization involves adjusting solvent polarity (methanol vs. ethanol), reaction temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification often employs recrystallization from DMF/ethanol mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies proton environments (e.g., pyridinyl H at δ 7.48–8.67 ppm) and carbon backbone .
  • IR Spectroscopy : Detects functional groups (e.g., O–H stretch at ~3051 cm⁻¹, C=N at ~1566 cm⁻¹) .
  • LC/MS : Confirms molecular weight (e.g., [M+H]+ peaks) and purity . Cross-validation with elemental analysis ensures structural integrity .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?

Slow evaporation from polar aprotic solvents (DMF, DMSO) mixed with ethanol or methanol promotes crystal growth. For example, triazole-pyridine hybrids form colorless prisms under these conditions . Inclusion of lattice solvents (e.g., methanol) can stabilize hydrogen-bonded networks, as seen in Co(II) complexes . Pre-saturation of solutions and controlled temperature gradients (20–25°C) minimize defects.

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the supramolecular architecture of this compound derivatives?

In crystal structures, triazole and pyridine rings engage in π-π stacking (centroid distances: 3.599–4.769 Å), while O–H⋯N and N–H⋯O hydrogen bonds (2.6–3.1 Å) stabilize 2D/3D networks . SHELX refinement (SHELXL-97) is critical for modeling these interactions, with residual factors (R1 < 0.064) ensuring accuracy . Computational tools like Mercury can visualize non-covalent interactions post-refinement.

Q. What strategies resolve contradictions in uranyl-triazole ligand coordination behavior observed across studies?

Discrepancies in coordination modes (e.g., N4-triazole vs. pyridyl-N binding) arise from pH, counterion effects, and ligand flexibility. For instance, uranyl complexes with triazole-phenol ligands show variable bonding: phenol-O and triazole-N4 coordinate at pH 6–7, while pyridyl-N remains unbound . Redetermining crystal structures under controlled conditions (e.g., pH 5.5–8.5) and DFT calculations (e.g., bond dissociation energies) clarify dominant coordination motifs .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular Docking : Screens interactions with targets like xanthine oxidase (similar to Topiroxostat’s mechanism) .
  • QSAR Modeling : Correlates substituent effects (e.g., alkylsulfanyl groups) with inhibitory potency using descriptors like LogP and polar surface area .
  • MD Simulations : Assess ligand stability in binding pockets (e.g., 100-ns trajectories in GROMACS) .

Q. What experimental and analytical approaches validate the compound’s role as a chelating agent for transition metals?

  • UV-Vis Titration : Monitors bathochromic shifts upon metal binding (e.g., Co(II) at λmax 510 nm) .
  • Cyclic Voltammetry : Identifies redox-active metal centers (e.g., Co(II)/Co(III) couples at E1/2 ~0.3 V vs. Ag/AgCl) .
  • EPR Spectroscopy : Detects paramagnetic species (e.g., Cu(II) complexes with g⊥ > g∥) .

Methodological Considerations

  • SHELX Refinement : Use SHELXL-97 for small-molecule crystallography. Input .hkl files from APEX2 data collection, and refine anisotropic displacement parameters for heavy atoms .
  • Controlled Synthesis : Employ Schlenk lines for air-sensitive alkylation steps (e.g., thiol-to-alkylsulfanyl conversion) .
  • Bioassay Design : Use enzyme inhibition assays (e.g., xanthine oxidase IC50 determination) with positive controls (Allopurinol) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.